

"Euphorbia lathyris chemical constituents"

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Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

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An In-depth Technical Guide on the Chemical Constituents of Euphorbia lathyris

Introduction

Euphorbia lathyris, commonly known as caper spurge or mole plant, is a species of the extensive Euphorbiaceae family.[1][2] Native to parts of Asia, it has been naturalized in many other regions.[1] Historically, E. lathyris has been utilized in folk medicine for a variety of ailments, including as a remedy for cancer, warts, and as a purgative.[1][3] All parts of the plant are considered poisonous due to the presence of a toxic latex.[1][3] Phytochemical research has revealed a rich and diverse array of secondary metabolites, which are responsible for both its toxicity and its potential pharmacological activities.

This technical guide provides a comprehensive overview of the chemical constituents of Euphorbia lathyris, with a focus on diterpenoids, flavonoids, and other bioactive compounds. It includes quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and biological pathways for researchers, scientists, and drug development professionals.

Major Chemical Constituents

The chemical composition of Euphorbia lathyris is complex, with diterpenoids being the most characteristic and studied class of compounds. Other significant constituents include flavonoids, phenolics, triterpenoids, and various other compounds.

Diterpenoids

Diterpenoids are a major class of chemical compounds found in *E. lathyris*, with various types having been identified, including lathyrane, premyrsinane, and ingenane skeletons.[4][5][6]

- **Lathyrane Diterpenoids:** These are characteristic compounds of *E. lathyris* and have shown a range of biological activities, including anticancer and anti-inflammatory effects.[6] Numerous lathyrane-type diterpenoids have been isolated from the seeds, such as euplarisans A-L, euphlathin A, and Euphorbia factors L1, L2, and L3.[4][5]
- **Premyrsinane Diterpenoids:** A premyrsinane-type diterpenoid was also isolated from the seeds of *E. lathyris*. [4]
- **Ingenane Diterpenoids:** Ingenol and its derivatives are another class of diterpenoids found in this plant.[7][8] For instance, 20-O-hexadecanoyl-ingenol and 3-O-hexadecanoyl-ingenol have been identified.[8]

Flavonoids and Phenolic Compounds

E. lathyris contains a significant amount of flavonoids and phenolic compounds, which are known for their antioxidant properties.

- **Flavonoids:** High-performance liquid chromatography (HPLC) analysis has identified several flavonoids, including rutin, resveratrol, quercetin, kaempferol, baicalein, and wogonin.[9] The principal flavonoids have been identified as kaempferol-3-glucuronide and quercetin-3-glucuronide.[10] The root of the plant has been found to have the highest total flavonoid content.[9][11]
- **Phenolic Acids:** The presence of various phenolic acids such as gallic acid, chlorogenic acid, caffeic acid, vanillic acid, p-coumaric acid, and ferulic acid has also been reported.[12] The highest total phenolic content is found in the testa (seed coat).[9][11]

Triterpenoids

The latex of *E. lathyris* is a significant source of triterpenoids, with euphol being a notable example.[13] These compounds have demonstrated anti-inflammatory and antitumor properties.[13]

Other Compounds

A variety of other chemical compounds have been identified in *E. lathyris*, particularly in the seeds. These include:

- Steroids (e.g., β -sitosterol)[8]
- Coumarins (e.g., esculetin)[8][13]
- Fatty acids and their esters (e.g., palmitic acid, oleic acid)[8]
- Alcohols, ethers, and alkanes

Quantitative Data Presentation

The following tables summarize the quantitative data on the chemical constituents of *Euphorbia lathyris*.

Table 1: Total Phenolic and Flavonoid Content in Different Parts of *E. lathyris*

Plant Part	Total Phenolic Content (mg GAE/100 g DW)	Total Flavonoid Content (mg RE/100 g DW)
Root	120.25 \pm 1.12	215.68 \pm 3.10
Stem	215.14 \pm 15.00	48.91 \pm 3.01
Seed	117.44 \pm 9.07	11.72 \pm 0.39
Testa	290.46 \pm 15.09	42.36 \pm 0.80

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; DW: Dry Weight. Data extracted from Zhang et al., 2017.[9]

Table 2: Content of Specific Phenolic Acids in Different Parts of *E. lathyris* (mg/g DW)

Phenolic Acid	Root	Stem	Seed	Testa
Gallic acid	0.21 ± 0.01	0.13 ± 0.01	0.08 ± 0.00	0.12 ± 0.01
Chlorogenic acid	0.35 ± 0.01	0.08 ± 0.00	0.05 ± 0.00	0.07 ± 0.00
Caffeic acid	0.15 ± 0.01	0.12 ± 0.01	0.04 ± 0.00	0.06 ± 0.00
Vanillic acid	0.09 ± 0.00	0.07 ± 0.00	0.02 ± 0.00	0.03 ± 0.00
p-Coumaric acid	0.12 ± 0.01	0.10 ± 0.01	0.03 ± 0.00	0.04 ± 0.00
Ferulic acid	0.18 ± 0.01	0.14 ± 0.01	0.06 ± 0.00	0.09 ± 0.00

DW: Dry Weight. Data extracted from Zhang et al., 2017.[\[9\]](#)[\[12\]](#)

Table 3: Content of Specific Flavonoids in Different Parts of *E. lathyris* (mg/g DW)

Flavonoid	Root	Stem	Seed	Testa
Rutin	0.89 ± 0.02	1.23 ± 0.03	0.05 ± 0.00	0.12 ± 0.01
Resveratrol	0.07 ± 0.00	0.15 ± 0.01	0.01 ± 0.00	0.02 ± 0.00
Quercetin	0.12 ± 0.01	0.21 ± 0.01	0.02 ± 0.00	0.04 ± 0.00
Kaempferol	0.25 ± 0.01	0.18 ± 0.01	0.03 ± 0.00	0.06 ± 0.00
Baicalein	0.04 ± 0.00	0.09 ± 0.00	0.01 ± 0.00	0.01 ± 0.00
Wogonin	0.02 ± 0.00	0.05 ± 0.00	0.00	0.01 ± 0.00

DW: Dry Weight. Data extracted from Zhang et al., 2017.[\[9\]](#)[\[12\]](#)

Table 4: Cytotoxic Activity of Diterpenoids from *E. lathyris* against Human Cancer Cell Lines (IC₅₀ in μM)

Compound	BT-549 (Breast Cancer)	MDA-MB-231 (Breast Cancer)
Compound 1 (New Diterpenoid)	> 30	5.7
Compound 2	> 30	21.3
Compound 3	4.7	> 30
Compound 10	10.1	> 30
Compound 14	8.2	15.4
Compound 22	9.5	18.6

IC₅₀: Half-maximal inhibitory concentration. Data extracted from Liu et al., 2022.[6]

Experimental Protocols

This section provides an overview of the methodologies used for the extraction, isolation, and analysis of chemical constituents from *Euphorbia lathyris*.

Extraction and Isolation of Diterpenoids

- Plant Material: Dried seeds of *E. lathyris* are typically used.
- Extraction: The plant material is soaked in 95% ethanol multiple times. The ethanol extract is then concentrated to yield a residue.[6]
- Fractionation: The residue is further extracted with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The EtOAc extract is then subjected to macroporous resin column chromatography, eluting with a gradient of ethanol.[6]
- Chromatographic Separation: The resulting fractions are separated using silica gel column chromatography with a petroleum ether/acetone gradient.[6]
- Purification: Individual compounds are purified using techniques such as Sephadex column chromatography and recrystallization.[8]

- **Structure Elucidation:** The chemical structures of the isolated compounds are determined using spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D). Single-crystal X-ray diffraction is used for absolute configuration determination.[\[4\]](#)[\[14\]](#)

Quantification of Total Phenolic and Flavonoid Content

- **Total Phenolic Content (TPC):** The TPC is determined using the Folin-Ciocalteu method. The absorbance is measured spectrophotometrically, and the results are expressed as gallic acid equivalents (GAE).[\[9\]](#)
- **Total Flavonoid Content (TFC):** The TFC is determined using a colorimetric assay with aluminum chloride. The absorbance is measured, and the results are expressed as rutin equivalents (RE).[\[9\]](#)

HPLC Analysis of Phenolic Compounds

High-Performance Liquid Chromatography (HPLC) is employed to identify and quantify individual phenolic acids and flavonoids.[\[9\]](#)

- **System:** A typical HPLC system consists of a C18 column.
- **Mobile Phase:** A gradient elution is commonly used, for example, with a mixture of methanol and water.
- **Detection:** A UV detector is used to monitor the eluate at specific wavelengths (e.g., 275 nm for euphorbia factors, 280 nm for phenolic acids, and 360 nm for flavonoids).[\[9\]](#)[\[15\]](#)
- **Quantification:** Compounds are identified and quantified by comparing their retention times and peak areas with those of authentic standards.[\[9\]](#)

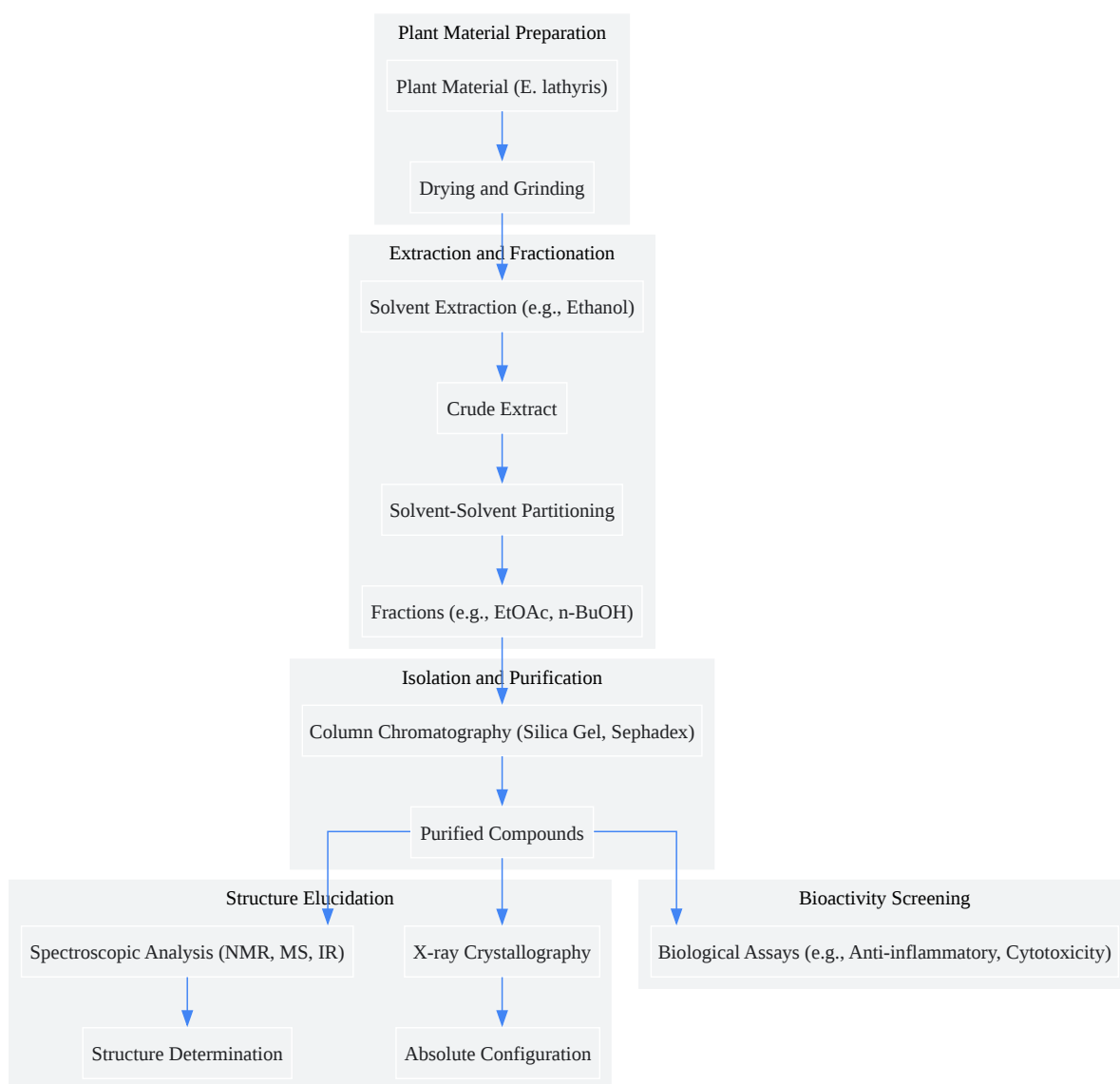
Anti-inflammatory Activity Assay (Nitric Oxide Production)

The anti-inflammatory activity of isolated compounds is often assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cells (e.g., RAW264.7 or BV-2 microglial cells).[\[4\]](#)[\[14\]](#)

- **Cell Culture:** Macrophage cells are cultured in a suitable medium.
- **Treatment:** The cells are pre-treated with various concentrations of the test compounds for a specific period.
- **Stimulation:** The cells are then stimulated with LPS to induce an inflammatory response and NO production.
- **NO Measurement:** After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- **Cell Viability:** A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[\[14\]](#)

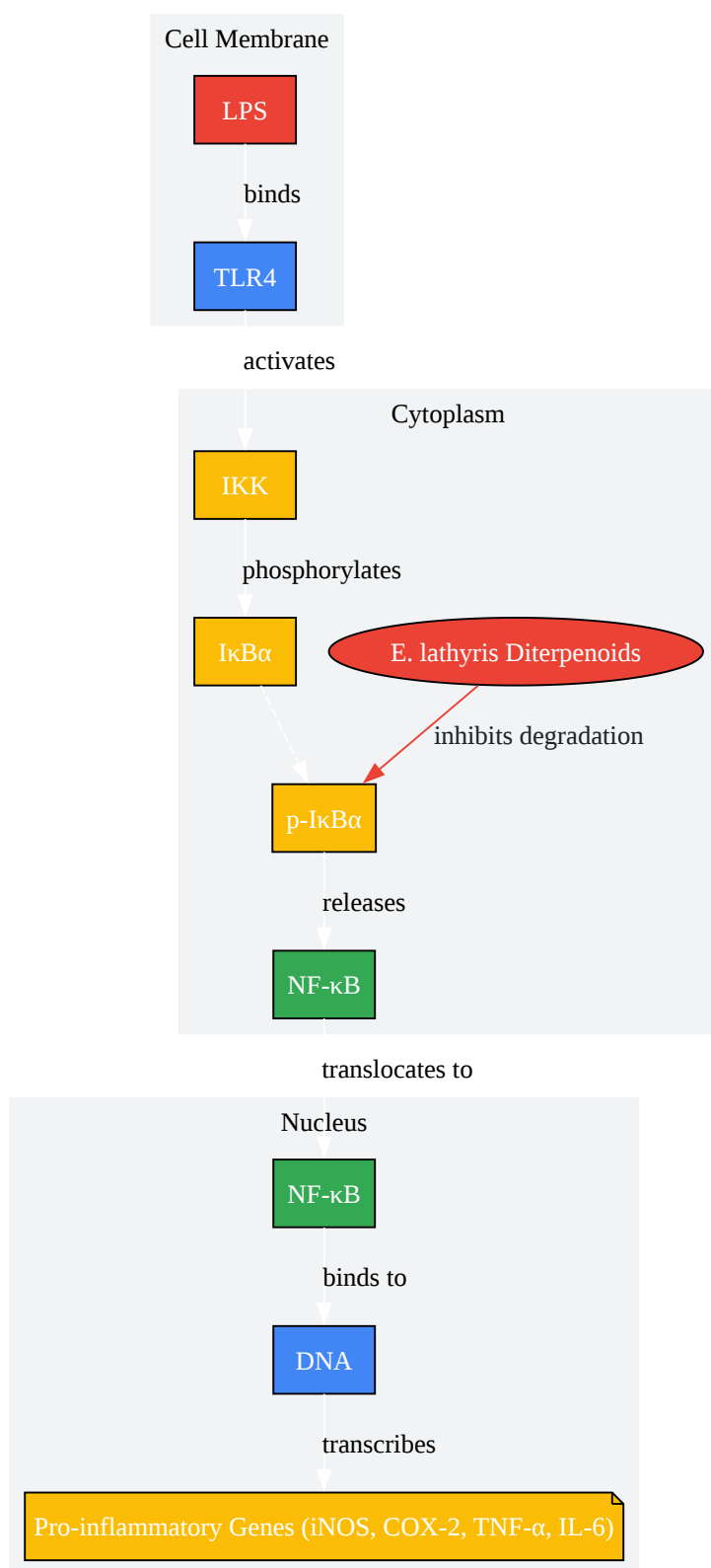
Mandatory Visualization

The following diagrams illustrate key workflows and pathways related to the chemical constituents of *Euphorbia lathyris*.



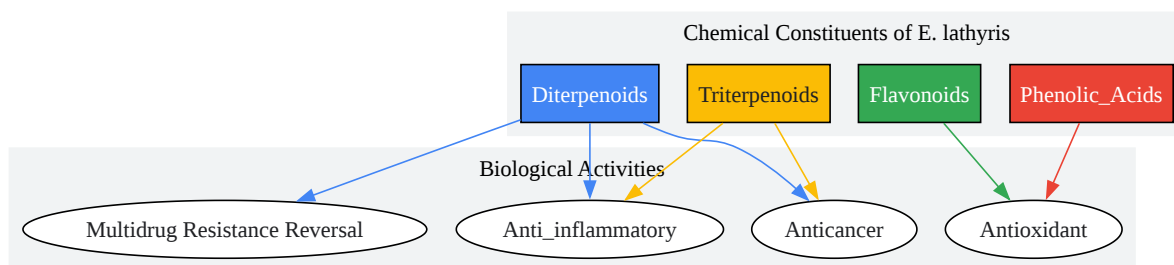
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Caption: General Experimental Workflow for Phytochemical Analysis of *E. lathyris*.



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Caption: Anti-inflammatory Action of E. lathyris Diterpenoids via NF-κB Pathway.



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Caption: Logical Relationship of Bioactive Compounds and their Effects.

Conclusion

Euphorbia lathyris is a rich source of diverse and biologically active chemical constituents. The predominant diterpenoids, particularly those with lathyrane and ingenane skeletons, have demonstrated significant anti-inflammatory and cytotoxic activities, making them promising candidates for further investigation in drug discovery. Additionally, the high content of flavonoids and phenolic compounds contributes to the plant's antioxidant properties. The detailed phytochemical profile and associated biological activities presented in this guide underscore the potential of E. lathyris as a source of novel therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action of its bioactive compounds and to explore their clinical applications.

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